molecular formula C8H15NO2 B2473588 3-(Oxolan-3-yl)morpholine CAS No. 1859200-67-1

3-(Oxolan-3-yl)morpholine

Cat. No. B2473588
CAS RN: 1859200-67-1
M. Wt: 157.213
InChI Key: MRHSKTDCPXBFDX-UHFFFAOYSA-N
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Description

“3-(Oxolan-3-yl)morpholine” is a chemical compound with the molecular weight of 157.21 . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)morpholine .


Synthesis Analysis

The synthesis of “this compound” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A research paper also mentions an efficient synthetic approach for phosphorodiamidate morpholino oligonucleotides (PMOs) using the H‐phosphonate approach .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

3-(Oxolan-3-yl)morpholine derivatives have been explored for their potential in neurokinin-1 (NK1) receptor antagonism. An orally active, water-soluble derivative demonstrated high affinity and efficacy in pre-clinical tests for emesis and depression, indicating the potential of such compounds in managing these conditions (Harrison et al., 2001).

PI3K-AKT-mTOR Pathway Inhibition

The morpholine core structure has been utilized in the development of inhibitors for the PI3K-AKT-mTOR pathway, significant in cancer research. The incorporation of this compound into such compounds aids in forming key hydrogen bonds, crucial for the inhibitory activity (Hobbs et al., 2019).

Synthesis of Biologically Active Compounds

This compound structures serve as important intermediates for synthesizing various biologically active heterocyclic compounds, enhancing the potential for medicinal chemistry applications (Mazur et al., 2007).

Bicyclic Morpholine Surrogates

Bridged bicyclic morpholines, like 3-oxa-7-azabicyclo[3.3.0]octanes, represent a class of morpholine surrogates used in medicinal chemistry. These structures are pivotal in the synthesis of compounds with potential therapeutic applications (Sokolenko et al., 2017).

Antifungal Agents

Compounds containing the this compound moiety have shown fungicidal activity against various species, including Candida and Aspergillus. Modifications to the morpholine core have been effective in improving plasmatic stability while retaining antifungal activity (Bardiot et al., 2015).

Synthesis of Anticancer Compounds

This compound structures are utilized as intermediates in the synthesis of small molecule anticancer drugs. They play a crucial role in the design of novel inhibitors, contributing to the study of anticancer compounds (Wang et al., 2016).

Safety and Hazards

The safety information for “3-(Oxolan-3-yl)morpholine” indicates that it is a dangerous substance. It has hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for “3-(Oxolan-3-yl)morpholine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, a patent describes the synthesis of Fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomers . This could potentially open up new avenues for the use of “this compound” in various fields.

properties

IUPAC Name

3-(oxolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHSKTDCPXBFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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